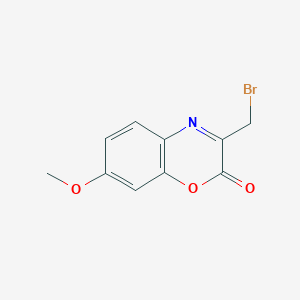

3-Bromomethyl-7-methoxy-1,4-benzoxazin-2-one

説明

特性

IUPAC Name |

3-(bromomethyl)-7-methoxy-1,4-benzoxazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO3/c1-14-6-2-3-7-9(4-6)15-10(13)8(5-11)12-7/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFCZURAACWKKIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(C(=O)O2)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10154422 | |

| Record name | 3-Bromomethy-7-methoxy-1,4-benzoxazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10154422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124522-09-4 | |

| Record name | 3-Bromomethy-7-methoxy-1,4-benzoxazin-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124522094 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Bromomethy-7-methoxy-1,4-benzoxazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10154422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromomethyl-7-methoxy-1,4-benzoxazin-2-one [for HPLC Labeling] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromomethyl-7-methoxy-1,4-benzoxazin-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromomethyl-7-methoxy-1,4-benzoxazin-2-one is a heterocyclic compound belonging to the benzoxazinone class. While its primary documented application is in analytical chemistry as a fluorescent labeling agent for the sensitive detection of carboxylic acids via High-Performance Liquid Chromatography (HPLC), the broader family of 1,4-benzoxazin-2-one derivatives has garnered significant interest in medicinal chemistry.[1][2] This guide provides a comprehensive overview of the known properties, synthesis, and applications of this compound, and explores the potential biological activities of its core structure based on research into related compounds.

Physicochemical Properties

Detailed experimental data for this compound is not extensively available in peer-reviewed literature. The following table summarizes available information from chemical suppliers and calculated values.

| Property | Value | Source |

| CAS Number | 124522-09-4 | [3] |

| Molecular Formula | C₁₀H₈BrNO₃ | Calculated |

| Molecular Weight | 270.08 g/mol | Calculated |

| Appearance | Light yellow to brown crystalline powder | [4] |

| Purity | ≥98.0% | TCI Chemicals |

| Melting Point | Not Reported | |

| Boiling Point | Not Reported | |

| Solubility | Not Reported |

Synthesis

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocols (General Procedures)

Step 1: Synthesis of 3-Methyl-7-methoxy-1,4-benzoxazin-2-one (Precursor)

The synthesis of the 1,4-benzoxazin-2-one core can be achieved through the condensation of an o-aminophenol with an α-keto acid or ester.

-

Materials: 2-Amino-5-methoxyphenol, an appropriate pyruvic acid derivative (e.g., ethyl pyruvate), a suitable solvent (e.g., ethanol, toluene), and potentially a dehydrating agent or catalyst.

-

General Procedure:

-

Dissolve equimolar amounts of 2-amino-5-methoxyphenol and the pyruvic acid derivative in the chosen solvent.

-

Heat the mixture to reflux, possibly with a Dean-Stark apparatus to remove water formed during the reaction.

-

The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is then purified, typically by recrystallization from a suitable solvent or by column chromatography.

-

Step 2: Bromination of the 3-Methyl Group

The conversion of the 3-methyl group to a 3-bromomethyl group can be accomplished via a radical substitution reaction, commonly known as allylic or benzylic bromination.[5][6][7][8][9] N-Bromosuccinimide (NBS) is the reagent of choice for this transformation to maintain a low concentration of bromine and minimize side reactions.[6][9]

-

Materials: 3-Methyl-7-methoxy-1,4-benzoxazin-2-one, N-Bromosuccinimide (NBS), a non-polar solvent (e.g., carbon tetrachloride), and a radical initiator (e.g., azobisisobutyronitrile (AIBN) or benzoyl peroxide).

-

General Procedure:

-

Dissolve the 3-methyl-7-methoxy-1,4-benzoxazin-2-one precursor in carbon tetrachloride.

-

Add NBS (typically 1.1 equivalents) and a catalytic amount of the radical initiator.

-

Heat the mixture to reflux and irradiate with a UV lamp or a standard light bulb to initiate the reaction.

-

Monitor the reaction by TLC until the starting material is consumed.

-

After cooling, the succinimide byproduct is filtered off.

-

The filtrate is concentrated, and the crude this compound is purified by recrystallization.

-

Applications in Analytical Chemistry

The primary and well-documented application of this compound is as a pre-column derivatization reagent for the analysis of carboxylic acids by HPLC with fluorescence detection.

Mechanism of Derivatization

The compound's bromomethyl group is reactive towards the carboxylate anion of a carboxylic acid. In the presence of a base and a phase-transfer catalyst (like 18-crown-6), it undergoes a nucleophilic substitution reaction to form a highly fluorescent ester derivative. This process significantly enhances the detectability of otherwise non-fluorescent or weakly fluorescent carboxylic acids.

Caption: Derivatization of a carboxylic acid.

Experimental Protocol: HPLC Labeling

The following is a typical protocol for the derivatization of fatty acids for HPLC analysis.[10]

-

Materials: this compound (1.0 mM in acetonitrile), carboxylic acid sample (in acetonitrile), saturated potassium carbonate (K₂CO₃) in acetonitrile, 18-crown-6 ether (5.7 mM).

-

Procedure:

-

To 0.5 mL of the carboxylic acid solution (containing 0.2-10 nmol), add 0.1 mL of the labeling reagent solution.

-

Add 0.5 mL of the saturated K₂CO₃/acetonitrile solution containing 18-crown-6 ether.

-

Incubate the mixture at 40°C for 30 minutes.

-

Cool the reaction mixture to room temperature.

-

The resulting solution can be directly injected into the HPLC system.

-

-

Detection: The resulting ester derivative can be detected by fluorescence with an excitation wavelength of approximately 355 nm and an emission wavelength of around 430 nm.[10]

Biological Activity and Potential for Drug Development

There are no direct studies reporting the biological activity or mechanism of action of this compound. However, the 1,4-benzoxazin-2-one scaffold is present in various biologically active natural products and synthetic compounds, suggesting potential areas for future investigation.[2][11]

Insights from Related Natural Products

A well-studied class of related natural products are the benzoxazinoids, such as DIMBOA (2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one), found in plants like maize and wheat.[12][13][14][15] These compounds serve as part of the plant's defense system against pests and pathogens.[12] Research has shown that DIMBOA exhibits a range of biological effects, including:

-

Aneugenic and Mutagenic Activity: Studies in human liver cells (HepG2) have shown that DIMBOA can induce micronuclei, indicating it is aneugenic (causes chromosome loss or gain).[12]

-

Antimicrobial and Antifeedant Properties: As part of their natural function, benzoxazinoids deter insects and inhibit the growth of microbes.[2][15]

It is crucial to note that these activities are specific to compounds like DIMBOA and cannot be directly attributed to this compound without experimental validation.

Anticancer and Antimicrobial Potential of Synthetic Benzoxazinones

The 1,4-benzoxazin-2-one core is considered a "privileged scaffold" in medicinal chemistry, and various synthetic derivatives have been explored for therapeutic applications.[16]

-

Anticancer Activity: Several studies have reported the synthesis of 1,4-benzoxazin-2-one derivatives with significant anticancer activity.[17][18] The proposed mechanisms of action for some of these compounds include the induction of DNA damage and apoptosis in cancer cells.[17][19] The rigid, planar structure of the benzoxazinone core is thought to facilitate intercalation into DNA.[19]

-

Antimicrobial Activity: Novel 1,4-benzoxazin-2-one derivatives have shown potent activity against various strains of Mycobacterium tuberculosis, including drug-resistant strains.[20][21] Computational studies suggest that these compounds may act by inhibiting the menaquinone-B enzyme, which is crucial for the mycobacterial electron transport chain.[20] Other derivatives have demonstrated broad-spectrum antibacterial activity, with molecular docking studies suggesting DNA gyrase as a potential target.[22]

Proposed Mechanism of Action for the Benzoxazinone Scaffold

Based on studies of various derivatives, a potential mechanism of action for the anticancer effects of some 1,4-benzoxazin-2-ones involves their ability to act as DNA intercalating agents, leading to cell cycle arrest and apoptosis.

Caption: A hypothesized signaling pathway for anticancer activity.

Conclusion

This compound is a valuable chemical tool, primarily utilized as a fluorescent labeling agent for the sensitive analysis of carboxylic acids. While direct biological studies on this specific compound are lacking, the broader class of 1,4-benzoxazin-2-ones represents a promising scaffold for the development of new therapeutic agents, with demonstrated potential in anticancer and antimicrobial applications.[1][2] Further research is warranted to explore the bioactivity of this compound and its derivatives, which could unveil novel applications in drug discovery and development.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Rediscovering the bioactivity and ecological role of 1,4-benzoxazinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CAS#:124522-09-4 | 3-(Bromomethyl)-7-methoxy-2H-1,4-benzoxazin-2-one | Chemsrc [chemsrc.com]

- 4. This compound - C8h7brno3 | 98% Purity, Pale Yellow Crystalline Solid, Industrial Grade Lab Chemical at Best Price in Mumbai | National Analytical Corporation [tradeindia.com]

- 5. m.youtube.com [m.youtube.com]

- 6. youtube.com [youtube.com]

- 7. youtube.com [youtube.com]

- 8. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. This compound | 124522-09-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 11. mdpi.com [mdpi.com]

- 12. Dihydroxy-7-methoxy-1,4-benzoxazin-3-one (DIMBOA) and 2,4-dihydroxy-1,4-benzoxazin-3-one (DIBOA), two naturally occurring benzoxazinones contained in sprouts of Gramineae are potent aneugens in human-derived liver cells (HepG2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 2,4-Dihydroxy-7-(Methyloxy)-2h-1,4-Benzoxazin-3(4h)-One | C9H9NO5 | CID 445228 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Decomposition of 2,4-Dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Toxicokinetics of 2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one (DIMBOA) in the European corn borer,Ostrinia nubilalis (Hübner) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1,4]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. In vivo anticancer activity of benzoxazine and aminomethyl compounds derived from eugenol - PMC [pmc.ncbi.nlm.nih.gov]

- 19. 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Synthesis, Antimycobacterial Activity, and Computational Insight of Novel 1,4‐Benzoxazin‐2‐one Derivatives as Promising Candidates against Multidrug‐Resistant Mycobacterium Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. ijpsjournal.com [ijpsjournal.com]

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 3-Bromomethyl-7-methoxy-1,4-benzoxazin-2-one

For Immediate Release

This technical guide provides an in-depth analysis of the structure elucidation of 3-Bromomethyl-7-methoxy-1,4-benzoxazin-2-one, a heterocyclic compound of interest to researchers, scientists, and professionals in the field of drug development. This document outlines the spectroscopic data, experimental protocols, and logical workflow employed to confirm the molecule's structure, and explores its potential biological significance.

Structural and Spectroscopic Data

The structural confirmation of this compound relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The quantitative data obtained from these analyses are summarized below.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Coupling Constant (J) Hz |

| 7.67 | d | 1H | Ar-H | 8.8 |

| 6.94 | dd | 1H | Ar-H | 8.8, 2.6 |

| 6.78 | d | 1H | Ar-H | 2.6 |

| 4.54 | s | 2H | -CH₂Br | |

| 3.90 | s | 3H | -OCH₃ |

Solvent: C²HCl₃ (CDCl₃)

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Predicted Chemical Shift (δ) ppm | Assignment |

| ~165 | C=O (Lactam) |

| ~155 | C-O (Aromatic Ether) |

| ~145 | C-N |

| ~130 | Quaternary Ar-C |

| ~120 | Ar-CH |

| ~115 | Ar-CH |

| ~110 | Ar-CH |

| ~56 | -OCH₃ |

| ~30 | -CH₂Br |

Table 3: Mass Spectrometry Data

| m/z | Interpretation |

| 271 | [M]⁺ (Molecular Ion) |

| 190 | [M - CH₂Br]⁺ (Base Peak) |

Table 4: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Vibration Type |

| 3072-2948 | C-H stretch (aromatic and aliphatic) |

| 1730 | C=O stretch (lactam) |

| 1620, 1544 | C=C stretch (aromatic) |

| 1272, 1214, 1198, 1124 | C-O stretch (ether and ester) |

| 1022 | C-N stretch |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are crucial for reproducibility.

Synthesis of this compound[1]

The synthesis is a two-step process starting from 2-amino-5-methoxyphenol.

Step 1: Synthesis of 3-Methyl-7-methoxy-1,4-benzoxazin-2-one

-

To a solution of 2-amino-5-methoxyphenol (0.03 mol) in a mixture of ethanol (45 ml) and acetic acid (11 ml), ethyl pyruvate (0.03 mol) is added.

-

The mixture is stirred overnight at ambient temperature in the dark.

-

The resulting orange-yellow crystals are separated by filtration and recrystallized from ethanol.

Step 2: Bromination to this compound

-

To a solution of 3-methyl-7-methoxy-1,4-benzoxazin-2-one (0.01 mol) in tetrahydrofuran (20 ml), phenyltrimethylammonium tribromide (0.01 mol) is added.

-

The mixture is stirred gently overnight in a refrigerator.

-

The crude mixture is diluted with diethyl ether (50 ml) and washed sequentially with 0.1 M NaHSO₃ (25 ml), 0.1 M NaHCO₃ (25 ml), and distilled water (25 ml).

-

The organic layer is dried over anhydrous Na₂SO₄ and evaporated in vacuo.

-

The residue is purified by silica gel column chromatography using an eluent of n-hexane-dichloromethane (1:1).

-

The final product is obtained as faint yellow prisms after recrystallization from n-hexane-dichloromethane (1:1).[1]

Spectroscopic Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy [1]

-

Instrument: JEOL Model JNM-GX270 spectrometer (or equivalent).

-

Frequency: 270 MHz.

-

Solvent: Deuterated chloroform (CDCl₃).

-

Internal Standard: Tetramethylsilane (TMS).

-

Procedure: A small sample of the purified compound is dissolved in CDCl₃ containing TMS. The spectrum is acquired at room temperature, and chemical shifts are reported in ppm downfield from TMS.

Mass Spectrometry (MS) [1]

-

Instrument: JEOL Model DX-300 mass spectrometer (or equivalent).

-

Ionization Mode: Electron Impact (EI).

-

Procedure: A sample of the compound is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the resulting ions is measured.

Infrared (IR) Spectroscopy [1]

-

Instrument: Perkin-Elmer Model 1750 infrared spectrometer (or equivalent).

-

Sample Preparation: Potassium bromide (KBr) disc method. A small amount of the sample is ground with KBr powder and pressed into a thin disc.

-

Procedure: The KBr disc is placed in the IR beam, and the spectrum is recorded.

Structure Elucidation Workflow and Biological Context

The elucidation of the structure of this compound is a logical process of piecing together spectroscopic evidence.

References

An In-depth Technical Guide to 3-Bromomethyl-7-methoxy-1,4-benzoxazin-2-one (CAS: 124522-09-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Bromomethyl-7-methoxy-1,4-benzoxazin-2-one, a versatile heterocyclic compound with applications in medicinal chemistry, agricultural science, and analytical chemistry. This document consolidates available data on its chemical properties, synthesis, and biological activities, offering a valuable resource for professionals in drug discovery and development.

Chemical and Physical Properties

This compound is a solid, typically appearing as a light yellow to brown powder or crystalline substance. Its chemical structure features a benzoxazinone core, which is a key pharmacophore in various biologically active molecules. The presence of a reactive bromomethyl group makes it a valuable intermediate for further chemical modifications.

A summary of its key physical and chemical properties is presented in the table below.

| Property | Value |

| CAS Number | 124522-09-4 |

| Molecular Formula | C₁₀H₈BrNO₃ |

| Molecular Weight | 270.08 g/mol |

| Appearance | Light yellow to brown powder/crystal |

| Melting Point | 144-148 °C |

| Boiling Point | 376.9 ± 52.0 °C at 760 mmHg |

| Flash Point | 181.8 ± 30.7 °C |

| Density | 1.7 ± 0.1 g/cm³ |

| Solubility | Information not available |

| Storage Conditions | 2-8°C |

Synthesis and Manufacturing

A proposed two-step synthesis is outlined below:

Step 1: Synthesis of 3-methyl-7-methoxy-1,4-benzoxazin-2-one

The benzoxazinone core is typically synthesized through the condensation of an appropriately substituted 2-aminophenol with an α-keto or α-halo ester. In this case, 2-amino-4-methoxyphenol would be reacted with an ester of 2-chloropropionic acid or pyruvic acid.

Step 2: Bromination of the methyl group

The 3-methyl group can then be brominated using a free-radical initiator, such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide or AIBN, under light irradiation. This reaction is a standard method for the allylic or benzylic bromination of methyl groups.

A generalized experimental protocol for this proposed synthesis is provided in the "Experimental Protocols" section.

Caption: Proposed two-step synthesis of this compound.

Biological and Chemical Applications

This compound is a versatile compound with documented and potential applications in several scientific domains.

HPLC Fluorescence Labeling

The compound is widely used as a derivatizing agent in High-Performance Liquid Chromatography (HPLC) for the sensitive detection of carboxylic acids.[1] The bromomethyl group reacts with the carboxyl group of an analyte to form a fluorescent ester, which can be detected with high sensitivity. A detailed protocol for this application is provided in the "Experimental Protocols" section.

Potential Anticancer Agent

While there is no specific data on the anticancer activity of this compound, the benzoxazinone scaffold is present in numerous compounds with demonstrated anticancer properties.[2] Studies on related 2H-benzo[b][2][3]oxazin-3(4H)-one derivatives have shown that they can induce apoptosis, DNA damage, and autophagy in various cancer cell lines.

The table below summarizes the in vitro anticancer activity of some representative benzoxazinone derivatives against the A549 human lung cancer cell line.

| Compound | IC₅₀ (µM) against A549 cells |

| Derivative 14b | 7.59 ± 0.31 |

| Derivative 14c | 18.52 ± 0.59 |

Data is for related benzoxazinone derivatives, not the title compound.

The proposed mechanism of action for these derivatives involves the induction of apoptosis through the generation of reactive oxygen species (ROS) and subsequent DNA damage.

Caption: Hypothetical mechanism of action for the anticancer activity of benzoxazinone derivatives.

Potential Herbicidal Activity

This compound has been described as a potent herbicide.[2] Although specific data for this compound is not available, other benzoxazinone derivatives are known to exhibit herbicidal effects. The mechanism of action for some herbicidal benzoxazinones involves the inhibition of protoporphyrinogen oxidase (PPO), a key enzyme in chlorophyll and heme biosynthesis in plants.

Experimental Protocols

Proposed Synthesis of this compound

Step 1: Synthesis of 3-methyl-7-methoxy-1,4-benzoxazin-2-one

-

To a solution of 2-amino-4-methoxyphenol in a suitable solvent (e.g., ethanol or toluene), add an equimolar amount of ethyl 2-chloropropionate.

-

Add a non-nucleophilic base, such as triethylamine or potassium carbonate, to the mixture.

-

Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain 3-methyl-7-methoxy-1,4-benzoxazin-2-one.

Step 2: Synthesis of this compound

-

Dissolve 3-methyl-7-methoxy-1,4-benzoxazin-2-one in a non-polar solvent such as carbon tetrachloride or cyclohexane.

-

Add N-bromosuccinimide (NBS) and a catalytic amount of a radical initiator (e.g., benzoyl peroxide or AIBN) to the solution.

-

Irradiate the mixture with a UV lamp or a high-wattage incandescent bulb while stirring.

-

Monitor the reaction by TLC. The reaction is typically complete within a few hours.

-

After the reaction is complete, filter the mixture to remove succinimide.

-

Wash the filtrate with a solution of sodium thiosulfate to remove any remaining bromine, followed by a water wash.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude product by column chromatography or recrystallization to yield this compound.

Caption: Proposed workflow for the synthesis of the title compound.

HPLC Fluorescence Labeling of Carboxylic Acids

This protocol is adapted from the manufacturer's recommendations for the use of this compound as an HPLC labeling reagent.[1]

-

Preparation of Reagents:

-

Labeling Reagent Solution: Prepare a 1.0 mM solution of this compound in acetonitrile.

-

Catalyst Solution: Prepare a saturated solution of potassium carbonate in acetonitrile containing 5.7 mM of 18-crown-6 ether.

-

Sample Solution: Dissolve the carboxylic acid-containing sample in acetonitrile to a final concentration in the range of 0.2 to 10 nmol/mL.

-

-

Derivatization Procedure:

-

To 0.5 mL of the sample solution in a reaction vial, add 0.1 mL of the labeling reagent solution.

-

Add 0.5 mL of the catalyst solution to the vial.

-

Seal the vial and incubate at 40 °C for 30 minutes.

-

After incubation, cool the reaction mixture to room temperature.

-

-

HPLC Analysis:

-

The resulting solution can be directly injected into the HPLC system.

-

Use a reversed-phase column for separation.

-

Set the fluorescence detector to an excitation wavelength of 355 nm and an emission wavelength of 430 nm.

-

Safety and Handling

This compound is a chemical that should be handled with care in a laboratory setting. Always consult the Safety Data Sheet (SDS) provided by the supplier before use. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be performed in a well-ventilated fume hood.

Conclusion

This compound is a valuable chemical entity with established utility in analytical chemistry and significant potential in the fields of medicinal and agricultural chemistry. While further research is needed to fully elucidate its biological activities and mechanisms of action, the existing data on related benzoxazinone compounds provides a strong rationale for its continued investigation as a lead structure for the development of new therapeutic and crop protection agents. This guide serves as a foundational resource to aid researchers in their exploration of this promising molecule.

References

Synthesis of 3-Bromomethyl-7-methoxy-1,4-benzoxazin-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a plausible synthetic pathway for 3-Bromomethyl-7-methoxy-1,4-benzoxazin-2-one, a valuable building block in medicinal chemistry and drug discovery. The synthesis is presented in a two-step sequence, commencing with the formation of a key intermediate, 7-methoxy-3-methyl-1,4-benzoxazin-2-one, followed by the selective bromination of the 3-methyl group. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic pathway and experimental workflow.

Synthetic Pathway Overview

The synthesis of this compound is proposed to proceed through a two-step reaction sequence. The first step involves the condensation of 2-amino-5-methoxyphenol with an appropriate three-carbon electrophile, such as ethyl 2-oxopropanoate (ethyl pyruvate) or an ethyl 2-halopropanoate, to construct the 1,4-benzoxazin-2-one core. The subsequent step is a regioselective free-radical bromination of the methyl group at the 3-position using N-Bromosuccinimide (NBS).

Caption: Proposed two-step synthesis pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 7-methoxy-3-methyl-1,4-benzoxazin-2-one

This procedure outlines the condensation reaction to form the benzoxazinone ring system.

Materials:

-

2-amino-5-methoxyphenol

-

Ethyl 2-oxopropanoate (Ethyl pyruvate)

-

Ethanol (absolute)

-

Glacial acetic acid (catalyst)

-

Hydrochloric acid (for work-up)

-

Sodium bicarbonate (for neutralization)

-

Anhydrous sodium sulfate (for drying)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate (for chromatography)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-5-methoxyphenol (1.0 eq) in absolute ethanol.

-

Add ethyl 2-oxopropanoate (1.1 eq) to the solution.

-

Add a catalytic amount of glacial acetic acid (e.g., 5-10 mol%).

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Acidify the mixture with dilute hydrochloric acid to precipitate the product.

-

Filter the crude product, wash with cold water, and then with a saturated sodium bicarbonate solution until neutral.

-

Dry the crude product under vacuum.

-

Purify the product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure 7-methoxy-3-methyl-1,4-benzoxazin-2-one.

Step 2: Synthesis of this compound

This procedure details the selective bromination of the 3-methyl group.

Materials:

-

7-methoxy-3-methyl-1,4-benzoxazin-2-one

-

N-Bromosuccinimide (NBS)

-

Benzoyl peroxide or Azobisisobutyronitrile (AIBN) (radical initiator)

-

Carbon tetrachloride (CCl₄) or another suitable non-polar solvent

-

Sodium thiosulfate solution (for quenching)

-

Brine solution

-

Anhydrous magnesium sulfate (for drying)

-

Hexane and Ethyl acetate (for recrystallization or chromatography)

Procedure:

-

In a round-bottom flask fitted with a reflux condenser and a light source (e.g., a 250W lamp), suspend 7-methoxy-3-methyl-1,4-benzoxazin-2-one (1.0 eq) in carbon tetrachloride.

-

Add N-Bromosuccinimide (1.1 eq) and a catalytic amount of benzoyl peroxide or AIBN (e.g., 2-5 mol%).

-

Heat the mixture to reflux while irradiating with the light source for 2-4 hours. Monitor the reaction by TLC. The disappearance of the starting material and the formation of a new, less polar spot indicates product formation.

-

Cool the reaction mixture to room temperature and filter off the succinimide byproduct.

-

Wash the filtrate with a saturated sodium thiosulfate solution to quench any remaining bromine, followed by water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel to yield this compound.

Data Presentation

The following tables summarize the key quantitative data for the starting materials, intermediate, and final product.

Table 1: Properties of Key Reactants and Products

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Purity |

| 2-amino-5-methoxyphenol | C₇H₉NO₂ | 139.15 | Off-white to brown solid | >98% |

| Ethyl 2-oxopropanoate | C₅H₈O₃ | 116.12 | Colorless liquid | >98% |

| 7-methoxy-3-methyl-1,4-benzoxazin-2-one | C₁₀H₉NO₃ | 191.18 | Light yellow solid | >95% |

| This compound | C₁₀H₈BrNO₃ | 270.08 | Light yellow to brown powder | >98% |

Table 2: Reaction Parameters and Expected Outcomes

| Reaction Step | Key Reagents | Solvent | Catalyst/Initiator | Reaction Time (h) | Expected Yield |

| Step 1: Synthesis of 7-methoxy-3-methyl-1,4-benzoxazin-2-one | 2-amino-5-methoxyphenol, Ethyl pyruvate | Ethanol | Glacial acetic acid | 4-6 | 60-75% |

| Step 2: Synthesis of this compound | 7-methoxy-3-methyl-1,4-benzoxazin-2-one, NBS | Carbon tetrachloride | Benzoyl peroxide/AIBN | 2-4 | 70-85% |

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the overall experimental workflow for the synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

A Comprehensive Technical Review of 1,4-Benzoxazin-2-one Derivatives: Synthesis, Biological Activities, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

The 1,4-benzoxazin-2-one scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its wide array of pharmacological activities. This in-depth technical guide provides a comprehensive review of the synthesis, biological evaluation, and mechanisms of action of 1,4-benzoxazin-2-one derivatives, offering valuable insights for researchers and professionals engaged in drug discovery and development.

Synthesis of the 1,4-Benzoxazin-2-one Core

The synthesis of the 1,4-benzoxazin-2-one core and its derivatives is versatile, allowing for the introduction of a variety of substituents to modulate their physicochemical properties and biological activities. Common synthetic strategies often involve the cyclization of 2-aminophenol precursors with α-halo- or α-hydroxy-carbonyl compounds.

A prevalent method involves the reaction of a 2-aminophenol with chloroacetyl chloride in the presence of a base, such as sodium bicarbonate, to yield the foundational 2H-benzo[b][1][2]oxazin-3(4H)-one structure.[2][3] Further modifications, such as sulfonation followed by reaction with aryl amines, can be employed to generate a library of derivatives.[2][3] One-pot tandem reactions using ethanol as a solvent and avoiding transition metal catalysts have also been reported, offering a mild and efficient approach to these scaffolds.[4] Another efficient method involves a domino process under heterogeneous conditions, reacting β-nitro acrylates with o-aminophenols.[5]

Biological Activities and Therapeutic Applications

1,4-Benzoxazin-2-one derivatives have demonstrated a remarkable spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This versatility makes them promising candidates for the development of novel therapeutic agents.

Antimicrobial Activity

The growing threat of antimicrobial resistance necessitates the discovery of new antibacterial and antifungal agents. Several studies have highlighted the potential of 1,4-benzoxazin-2-one derivatives in this area. These compounds have shown efficacy against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[2][6][7]

One study reported the synthesis of 2H-benzo[b][1][2]oxazin-3(4H)-one derivatives and their evaluation against E. coli, S. aureus, and B. subtilis.[2][6] Notably, certain derivatives displayed significant zones of inhibition, indicating potent antibacterial activity.[6] Another investigation into 1,4-benzoxazin-3-one derivatives revealed that compounds bearing nitro and trifluoromethyl groups were particularly potent antimicrobials.[7] A series of novel 1,4-benzoxazinone-hydrazone hybrids exhibited potent antimycobacterial activity, with minimum inhibitory concentrations (MICs) ranging from 2 to 8 μg/mL against various strains of Mycobacterium tuberculosis, including resistant strains.[8]

Table 1: Antimicrobial Activity of Selected 1,4-Benzoxazin-2-one Derivatives

| Compound/Derivative | Test Organism | Activity Metric | Value | Reference |

| Hydrazone Hybrids (1a-n) | Mycobacterium tuberculosis H37Rv | MIC | 2-8 µg/mL | [8] |

| Compound 4e | E. coli | Zone of Inhibition | 22 mm | [3] |

| Compound 4e | S. aureus | Zone of Inhibition | 20 mm | [3] |

| Compound 4e | B. subtilis | Zone of Inhibition | 18 mm | [3] |

| Compound 1c | Gram-positive & Gram-negative bacteria | Good Activity | - | [7] |

Anticancer Activity

The development of novel anticancer agents remains a critical focus of pharmaceutical research. 1,4-Benzoxazin-2-one derivatives have emerged as a promising class of compounds with significant antiproliferative and pro-apoptotic effects against various cancer cell lines.

Several studies have reported the cytotoxic effects of these derivatives against cancer cells, with some compounds exhibiting IC50 values in the low micromolar range.[1][9][10] For instance, certain derivatives have shown potent activity against HeLa (cervical cancer), MCF-7 (breast cancer), and HepG2 (liver cancer) cell lines.[10][11] The anticancer mechanism of some of these derivatives involves the inhibition of key signaling pathways implicated in cancer progression, such as the PI3K/mTOR pathway, and interaction with structures like the c-Myc G-quadruplex.[12][13]

Table 2: Anticancer Activity (IC50 values) of Selected 1,4-Benzoxazin-2-one Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 1 | HCT116 (Colon) | 22.4 | [1] |

| Compound 2 | HCT116 (Colon) | 0.34 | [1] |

| Compound 5d-2 | HeLa, A549, MCF-7, HL-60 | 1.04-2.27 | [9] |

| Compound 6 | HepG2 (Liver) | 0.21 | [9] |

| Compound 6 | A549 (Lung) | 1.7 | [9] |

| Compound 3a | HeLa (Cervical) | Significant Cytotoxicity | [11] |

| Compound 3c | HeLa (Cervical) | Significant Cytotoxicity | [11] |

| Compound 3k | HeLa (Cervical) | Significant Cytotoxicity | [11] |

| Compound 8d-1 | PI3Kα | 0.00063 | [13] |

Anti-inflammatory Activity

Chronic inflammation is a hallmark of numerous diseases, making the development of effective anti-inflammatory agents a priority. 1,4-Benzoxazin-2-one derivatives have demonstrated significant anti-inflammatory properties, primarily through the modulation of key inflammatory pathways.

Studies have shown that these compounds can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and downregulate the expression of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[14] The anti-inflammatory effects of some derivatives are mediated through the activation of the Nrf2-HO-1 signaling pathway, a critical regulator of cellular antioxidant and anti-inflammatory responses.[14][15][16]

Key Signaling Pathways and Mechanisms of Action

The diverse biological activities of 1,4-benzoxazin-2-one derivatives can be attributed to their ability to interact with and modulate various cellular signaling pathways.

PI3K/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival.[13][17] Dysregulation of this pathway is a common feature in many cancers. Certain 4-phenyl-2H-benzo[b][1][2]oxazin-3(4H)-one derivatives have been identified as potent dual inhibitors of PI3K and mTOR.[13] One such derivative, 8d-1, exhibited an IC50 of 0.63 nM against PI3Kα and demonstrated significant antitumor efficacy in vivo.[13]

c-Myc G-Quadruplex Interaction

The c-Myc oncogene is a critical regulator of cell proliferation, and its overexpression is implicated in many cancers. The promoter region of the c-Myc gene can form a G-quadruplex (G4) DNA structure, which acts as a transcriptional repressor.[12][18] Small molecules that can stabilize this G4 structure can downregulate c-Myc expression and inhibit cancer cell growth. Certain benzoxazinone derivatives have been shown to induce the formation and stabilization of the c-Myc G-quadruplex, leading to the downregulation of c-Myc mRNA expression and subsequent inhibition of cancer cell proliferation and migration.[12]

Nrf2-HO-1 Signaling Pathway

The Nrf2-HO-1 pathway is a major cellular defense mechanism against oxidative stress and inflammation.[15][16][19] Nrf2 is a transcription factor that, upon activation, translocates to the nucleus and induces the expression of antioxidant and anti-inflammatory genes, including heme oxygenase-1 (HO-1).[15][16] Certain 2H-1,4-benzoxazin-3(4H)-one derivatives modified with a 1,2,3-triazole moiety have been shown to activate this pathway.[14] These compounds reduce lipopolysaccharide (LPS)-induced production of reactive oxygen species (ROS) and alleviate the inflammatory state in microglial cells.[14]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of research. Below are representative experimental protocols for the synthesis and biological evaluation of 1,4-benzoxazin-2-one derivatives, based on published literature.

General Synthesis of 2H-benzo[b][1][2]oxazin-3(4H)-one Derivatives[2][3]

Step I: Synthesis of 2H-benzo[b][1][2]oxazin-3(4H)-one

-

A suspension of 2-aminophenol (50.0 mmol), triethylbenzylammonium chloride (TEBA) (50.0 mmol), and sodium bicarbonate (200 mmol) in chloroform (30 mL) is prepared in a round-bottom flask at 0°C.

-

Chloroacetyl chloride (72.2 mmol) in chloroform (5 mL) is added dropwise to the suspension over 20 minutes with continuous stirring.

-

The reaction mixture is stirred for 1 hour at 0°C and then heated to 55°C for 16 hours.

-

The mixture is concentrated under reduced pressure, and the residue is diluted with water.

-

The resulting precipitate is collected by filtration, washed with water, and dried under vacuum.

-

The crude product is recrystallized from ethanol to yield pure 2H-benzo[b][1][2]oxazin-3(4H)-one.

Step II: Sulfonation

-

2H-benzo[b][1][2]oxazin-3(4H)-one (13.4 mmol) is added portion-wise over 20 minutes to chlorosulfonic acid (10 mL) at 0°C.

-

The mixture is stirred for 1 hour at 0°C.

-

The reaction mixture is carefully poured onto crushed ice.

-

The aqueous layer is extracted with dichloromethane.

-

The combined organic layers are dried over anhydrous sodium sulfate and concentrated to yield 3-oxo-3,4-dihydro-2H-benzo[b][1][2]oxazine-6-sulfonyl chloride.

Step III: Nucleophilic Substitution with Aryl Amines

-

To a solution of the sulfonyl chloride from Step II in an appropriate solvent, the desired aryl amine is added.

-

The reaction is stirred at room temperature for a specified time until completion (monitored by TLC).

-

The reaction mixture is worked up by washing with acidic and basic solutions, followed by extraction with an organic solvent.

-

The organic layer is dried and concentrated to yield the final derivative, which can be further purified by column chromatography or recrystallization.

Antimicrobial Susceptibility Testing (Disc Diffusion Assay)[20][21]

-

Microorganism Preparation: Pure cultures of the test bacteria (e.g., S. aureus, E. coli, B. subtilis) are grown in nutrient broth at 37°C until the turbidity matches the 0.5 McFarland standard (approximately 2 x 10^8 CFU/mL).

-

Inoculation: A sterile cotton swab is dipped into the microbial suspension and used to evenly streak the entire surface of a Mueller-Hinton agar plate.

-

Disc Preparation: Sterile 6 mm paper discs are impregnated with a known concentration (e.g., 100 µg) of the synthesized benzoxazinone derivative dissolved in a suitable solvent (e.g., DMSO). Standard antibiotic discs (e.g., Chloramphenicol, 10 µ g/disc ) are used as positive controls.

-

Incubation: The prepared discs are placed on the inoculated agar plates, which are then refrigerated at 8°C for 30 minutes to allow for diffusion before being incubated at 37°C for 24 hours.

-

Measurement: The diameters of the zones of inhibition around each disc are measured in millimeters using a Vernier caliper.

In Vitro Anticancer Activity (MTT Assay)[10][11]

-

Cell Seeding: Cancer cells (e.g., HeLa, MCF-7) are seeded in 96-well plates at a density of approximately 1 x 10^4 cells per well and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the synthesized benzoxazinone derivatives for a specified period (e.g., 48 hours). A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin) are also included.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curve.

Conclusion

1,4-Benzoxazin-2-one derivatives represent a versatile and promising scaffold in medicinal chemistry. Their accessible synthesis allows for extensive structural modifications, leading to a broad spectrum of biological activities. The demonstrated efficacy of these compounds as antimicrobial, anticancer, and anti-inflammatory agents, coupled with a growing understanding of their mechanisms of action at the molecular level, positions them as valuable leads for the development of novel therapeutics. Further research focusing on structure-activity relationship (SAR) studies, optimization of pharmacokinetic properties, and in vivo efficacy evaluations will be crucial in translating the therapeutic potential of this remarkable class of compounds into clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. Synthesis of 1,4-benzoxazine derivatives from α-aminocarbonyls under transition-metal-free conditions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. ijpsjournal.com [ijpsjournal.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, Antimycobacterial Activity, and Computational Insight of Novel 1,4‐Benzoxazin‐2‐one Derivatives as Promising Candidates against Multidrug‐Resistant Mycobacterium Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Design and syntheses of 7-nitro-2-aryl-4H-benzo[d][1,3]oxazin-4-ones as potent anticancer and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Discovery of 4-phenyl-2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as potent and orally active PI3K/mTOR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Frontiers | The Nrf2-HO-1 system and inflammaging [frontiersin.org]

- 17. Dual blocking of PI3K and mTOR signaling by DHW‐221, a novel benzimidazole derivative, exerts antitumor activity in human non‐small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Structural recognition of the MYC promoter G-quadruplex by a quinoline derivative: insights into molecular targeting of parallel G-quadruplexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. The NRF-2/HO-1 Signaling Pathway: A Promising Therapeutic Target for Metabolic Dysfunction-Associated Steatotic Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3-Bromomethyl-7-methoxy-1,4-benzoxazin-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromomethyl-7-methoxy-1,4-benzoxazin-2-one is a heterocyclic organic compound that belongs to the benzoxazinone class of molecules. This class is of significant interest in medicinal chemistry and drug discovery due to the wide range of biological activities exhibited by its derivatives, including potential anticancer, antimicrobial, and antifungal properties. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and known applications of this compound, with a focus on its utility in research and development.

Physicochemical Properties

A clear understanding of the physicochemical properties of a compound is fundamental for its application in research and drug development. The key properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 124522-09-4 | [1] |

| Molecular Formula | C₁₀H₈BrNO₃ | [1] |

| Molecular Weight | 270.08 g/mol | [2] |

| Appearance | Light yellow to brown crystalline powder | |

| Purity | >98.0% (typically) |

Synthesis

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, its structure suggests a synthetic route starting from a substituted 2-aminophenol. General synthetic strategies for the 1,4-benzoxazin-2-one core often involve the condensation of a 2-aminophenol derivative with an α-halo ester or a related two-carbon synthon.

A plausible synthetic pathway for this compound could involve the following conceptual steps:

Conceptual Synthesis Pathway. A possible route to the target compound.

Experimental Considerations:

The final bromination step would likely involve a radical initiator and a brominating agent such as N-bromosuccinimide (NBS) to achieve selective bromination of the methyl group at the 3-position. The reaction conditions, including solvent, temperature, and reaction time, would need to be carefully optimized to maximize the yield and purity of the desired product.

Applications in Research

The primary documented application of this compound is as a fluorescent labeling reagent for high-performance liquid chromatography (HPLC).

HPLC Fluorescence Labeling

The presence of the bromomethyl group makes the compound highly reactive towards nucleophiles, particularly carboxylic acids. This reactivity allows for the derivatization of fatty acids and other carboxylate-containing molecules, rendering them fluorescent and thus detectable at low concentrations by HPLC with a fluorescence detector.

The general workflow for this application can be visualized as follows:

HPLC Labeling Workflow. Derivatization for fluorescence detection.

This derivatization enhances the sensitivity of detection, allowing for the quantification of otherwise non-fluorescent analytes.

Potential Biological Activities

While specific biological activities for this compound have not been extensively reported, the 1,4-benzoxazin-2-one scaffold is a well-established pharmacophore present in numerous biologically active compounds. Derivatives of this core structure have been shown to possess a range of activities, suggesting potential avenues for future research into the subject compound.

Potential Signaling Pathway Interactions

Based on the activities of related compounds, this compound could potentially interact with various cellular signaling pathways. A generalized overview of potential interactions for the 1,4-benzoxazin-2-one class is depicted below. It is important to note that these are potential pathways and require experimental validation for this specific compound.

Potential Biological Signaling Pathways. Possible interactions of 1,4-benzoxazin-2-one derivatives.

Future Directions

The versatile structure of this compound, particularly the reactive bromomethyl group, makes it an attractive starting material for the synthesis of a library of novel derivatives. Further research is warranted to:

-

Develop and publish a detailed, optimized synthetic protocol.

-

Fully characterize its physicochemical properties, including X-ray crystal structure analysis.

-

Systematically evaluate its biological activities, including anticancer, antimicrobial, and antifungal properties.

-

Elucidate the mechanism of action and identify the specific molecular targets and signaling pathways involved in any observed biological effects.

Conclusion

This compound is a valuable research chemical with a primary application as an HPLC fluorescence labeling reagent. While its own biological activities are yet to be fully explored, its 1,4-benzoxazin-2-one core suggests a high potential for the discovery of novel therapeutic agents. This technical guide provides a foundation for researchers and drug development professionals interested in utilizing this compound and exploring its potential in various scientific disciplines.

References

A Technical Guide to the Solubility and Stability Assessment of 3-Bromomethyl-7-methoxy-1,4-benzoxazin-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for evaluating the aqueous solubility and chemical stability of the novel chemical entity, 3-Bromomethyl-7-methoxy-1,4-benzoxazin-2-one. In the absence of specific published data for this compound, this document outlines the standard experimental protocols and data presentation formats essential for its characterization during the drug discovery and development process. The methodologies described are based on industry best practices and regulatory guidelines.

Solubility Assessment

The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and suitability for formulation.[1] Both kinetic and thermodynamic solubility should be assessed to gain a complete understanding of the compound's behavior.[1]

Experimental Protocols

1.1.1 Kinetic Solubility Assay

Kinetic solubility measures the concentration of a compound in solution after a short incubation time, following its addition from a concentrated organic stock solution (typically DMSO).[1][2] This high-throughput screening method is valuable in early drug discovery to quickly identify compounds with potential solubility liabilities.[3][4]

Protocol:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

-

Working Solutions: From the stock solution, create a series of dilutions in DMSO.

-

Assay Plate Preparation: Add a small volume (e.g., 2 µL) of each DMSO dilution to the wells of a 96-well microplate.

-

Buffer Addition: Add an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well to achieve the final desired compound concentrations, ensuring the final DMSO concentration is low (e.g., ≤1%) to minimize co-solvent effects.[5][6]

-

Incubation: Shake the plate at room temperature for a defined period, typically 1 to 2 hours.[5]

-

Precipitation Detection: Determine the concentration at which precipitation occurs. Common methods include:

1.1.2 Thermodynamic Solubility Assay

Thermodynamic, or equilibrium, solubility is the saturation concentration of a compound in a solvent after an extended incubation period, allowing equilibrium to be reached between the dissolved and solid states.[7][8] This is considered the "true" solubility and is crucial for pre-formulation and later-stage development.[3][8]

Protocol:

-

Compound Addition: Add an excess amount of solid this compound to vials containing various aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4 to cover the physiological pH range).[7][9]

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[7][10]

-

Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration. Care must be taken to avoid further dissolution or precipitation during this step.

-

Quantification: Analyze the clear supernatant to determine the concentration of the dissolved compound. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the preferred method for its accuracy and specificity.[8][10] A calibration curve prepared with known concentrations of the compound is used for quantification.

Data Presentation

Quantitative solubility data should be summarized in a clear, tabular format.

Table 1: Kinetic Solubility of this compound

| Buffer System | pH | Final DMSO (%) | Incubation Time (h) | Solubility (µg/mL) | Solubility (µM) | Method of Detection |

|---|---|---|---|---|---|---|

| PBS | 7.4 | 1% | 2 | Nephelometry |

| Simulated Intestinal Fluid | 6.5 | 1% | 2 | | | UV Spectroscopy |

Table 2: Thermodynamic Solubility of this compound

| Buffer System | pH | Temperature (°C) | Incubation Time (h) | Solubility (µg/mL) | Solubility (µM) | Analytical Method |

|---|---|---|---|---|---|---|

| HCl Buffer | 1.2 | 25 | 48 | HPLC-UV | ||

| Acetate Buffer | 4.5 | 25 | 48 | HPLC-UV | ||

| Phosphate Buffer | 6.8 | 25 | 48 | HPLC-UV |

| Phosphate Buffer | 7.4 | 25 | 48 | | | HPLC-UV |

Stability Assessment

Stability testing provides evidence on how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[11] It is essential for determining storage conditions, re-test periods, and shelf life.

Experimental Protocols

2.1.1 Forced Degradation (Stress Testing)

Forced degradation studies are conducted under conditions more severe than accelerated stability studies to identify potential degradation products and pathways.[12][13] This information is crucial for developing and validating stability-indicating analytical methods.[12][14] The goal is typically to achieve 5-20% degradation of the parent compound.[12][15]

Protocol:

-

Sample Preparation: Prepare solutions of this compound (e.g., at 1 mg/mL) in appropriate solvents.[15]

-

Stress Conditions: Expose the compound to the following conditions:

-

Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

-

Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Store the solid compound at 80°C for 48 hours.[15]

-

Photostability: Expose the solid compound and its solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[13]

-

-

Analysis: Analyze the stressed samples using a stability-indicating HPLC method capable of separating the parent compound from all degradation products. Peak purity analysis (e.g., using a photodiode array detector) should be performed to ensure peaks are not co-eluting.

2.1.2 ICH Stability Testing

Long-term and accelerated stability studies are performed according to the International Council for Harmonisation (ICH) Q1A(R2) guideline to establish the re-test period.[11][16]

Protocol:

-

Batch Selection: Place at least three primary batches of the drug substance on stability.[11]

-

Container Closure System: Store the substance in a container closure system that is the same as or simulates the packaging proposed for storage and distribution.[11]

-

Storage Conditions:

-

Long-Term: 25°C ± 2°C / 60% RH ± 5% RH for a minimum of 12 months.

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.[16]

-

-

Testing Frequency:

-

Attributes to Test: Monitor attributes susceptible to change, including appearance, assay, degradation products, and any other relevant physical or chemical properties.[11]

Data Presentation

Stability data should be tabulated to track changes over time under different conditions.

Table 3: Forced Degradation Results for this compound

| Stress Condition | Duration | % Assay of Parent | % Degradation | Number of Degradants | Mass Balance (%) |

|---|---|---|---|---|---|

| 0.1 M HCl, 60°C | 24 h | ||||

| 0.1 M NaOH, 60°C | 24 h | ||||

| 3% H₂O₂, RT | 24 h | ||||

| Heat, 80°C (Solid) | 48 h |

| Light (ICH Q1B) | Per Guideline | | | | |

Table 4: Long-Term Stability Data (25°C/60%RH) for this compound

| Test Parameter | Specification | Initial | 3 Months | 6 Months | 9 Months | 12 Months |

|---|---|---|---|---|---|---|

| Appearance | White to off-white solid | |||||

| Assay (%) | 98.0 - 102.0 | |||||

| Total Impurities (%) | NMT 1.0 |

| Any Unspecified Impurity (%) | NMT 0.10 | | | | | |

Visualized Workflows

Diagrams illustrating the experimental workflows provide a clear overview of the logical steps involved in the solubility and stability assessments.

References

- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 2. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 4. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 5. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 6. researchgate.net [researchgate.net]

- 7. In-vitro Thermodynamic Solubility [protocols.io]

- 8. evotec.com [evotec.com]

- 9. fda.gov [fda.gov]

- 10. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 11. database.ich.org [database.ich.org]

- 12. resolvemass.ca [resolvemass.ca]

- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ijarsct.co.in [ijarsct.co.in]

- 15. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 16. youtube.com [youtube.com]

Spectroscopic and Synthetic Profile of 3-Bromomethyl-7-methoxy-1,4-benzoxazin-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data, synthesis, and analytical methodologies for the versatile synthetic intermediate, 3-Bromomethyl-7-methoxy-1,4-benzoxazin-2-one. This compound serves as a valuable building block in medicinal chemistry and as a fluorescent labeling reagent for HPLC analysis. The information presented herein is intended to support research and development activities requiring detailed characterization of this molecule.

Spectroscopic Data

The structural integrity of this compound has been confirmed through various spectroscopic techniques. The following tables summarize the key data obtained from ¹H Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectroscopic Data for this compound [1]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 3.90 | s | - | 3 | -OCH₃ |

| 4.54 | s | - | 2 | -CH₂Br |

| 6.78 | d | 2.6 | 1 | Ar-H |

| 6.94 | dd | 2.6 and 8.8 | 1 | Ar-H |

| 7.67 | d | 8.8 | 1 | Ar-H |

Solvent: C²HCl₃ (Deuterochloroform) Spectrometer Frequency: 270 MHz[1]

Note: Extensive literature searches did not yield reported ¹³C NMR data for this compound.

Infrared (IR) Spectroscopy Data

Table 2: Infrared (IR) Absorption Bands for this compound [1]

| Wavenumber (cm⁻¹) | Description of Vibration |

| 3072-2948 | C-H stretching (aromatic and aliphatic) |

| 1730 | C=O stretching (lactone) |

| 1620 | C=C stretching (aromatic) |

| 1544 | N-H bending or C=C stretching |

| 1364 | CH₃ bending |

| 1272, 1214, 1198 | C-O stretching (ether and ester) |

| 1124 | C-N stretching |

| 1022 | =C-O-C stretching (aromatic ether) |

Sample Preparation: KBr pellet[1]

Mass Spectrometry (MS) Data

Table 3: Mass Spectrometry Data for this compound [1]

| m/z | Ion |

| 271 | [M]⁺ |

| 190 | [Base Peak] |

Ionization Mode: Electron Impact (EI)[1]

Experimental Protocols

The following sections detail the synthetic route and the methodologies for acquiring the spectroscopic data presented above.

Synthesis of this compound

The synthesis is a two-step process starting from 5-methoxy-2-nitrophenol. The workflow is illustrated in the diagram below.

Step 1: Synthesis of 3-Methyl-7-methoxy-1,4-benzoxazin-2-one [1]

-

To a 60 mL aqueous solution of 5-methoxy-2-nitrophenol (0.03 mol), 36 g of sodium hydrosulphite was added.

-

The mixture was refluxed for 30 minutes under an inert atmosphere.

-

Upon cooling on ice, 2-amino-5-methoxyphenol separated as amber-colored prisms.

-

To a solution of 2-amino-5-methoxyphenol (0.03 mol) in 45 mL of ethanol and 11 mL of acetic acid, ethyl pyruvate (0.03 mol) was added.

-

The mixture was stirred overnight at ambient temperature in the dark.

-

The resulting orange-yellow crystals of 3-methyl-7-methoxy-1,4-benzoxazin-2-one were collected by filtration and recrystallized from ethanol.

Step 2: Synthesis of this compound [1]

-

To a solution of 3-methyl-7-methoxy-1,4-benzoxazin-2-one (0.01 mol) in 20 mL of tetrahydrofuran (THF), phenyltrimethylammonium tribromide (0.01 mol) was added.

-

The mixture was gently stirred overnight in a refrigerator.

-

The solvent was evaporated under reduced pressure.

-

The residue was dissolved in dichloromethane and washed with a 5% aqueous sodium hydrogencarbonate solution, followed by water.

-

The organic layer was dried over anhydrous sodium sulfate and the solvent was evaporated.

-

The crude product was recrystallized from an n-hexane-dichloromethane (1:1) mixture to yield faint yellow prisms of this compound.

Spectroscopic Analysis Protocols

The following instrumentation and general procedures were reported for the characterization of the synthesized compounds.

-

Proton Nuclear Magnetic Resonance (¹H NMR): Spectra were recorded on a JEOL Model JNM-GX270 spectrometer operating at 270 MHz. Chemical shifts were reported in ppm downfield from tetramethylsilane (TMS) as an internal standard.[1]

-

Infrared (IR) Spectroscopy: IR spectra were obtained using a Perkin-Elmer Model 1750 infrared spectrometer.[1]

-

Mass Spectrometry (MS): Mass spectra were measured with a JEOL Model DX-300 mass spectrometer in the electron impact (EI) mode.[1]

References

Methodological & Application

Application Notes & Protocols: Derivatization of Fatty Acids with 3-Bromomethyl-7-methoxy-1,4-benzoxazin-2-one for Sensitive Fluorescence Detection

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quantitative analysis of fatty acids is crucial in various fields, including biomedical research, drug development, and clinical diagnostics. However, the lack of a suitable chromophore in most fatty acids makes their detection by conventional HPLC-UV challenging. Derivatization with a fluorescent tag is a widely employed strategy to enhance detection sensitivity. 3-Bromomethyl-7-methoxy-1,4-benzoxazin-2-one (BrMB) is a highly sensitive fluorescence derivatization reagent for carboxylic acids. It reacts with the carboxyl group of fatty acids to form stable, highly fluorescent esters, allowing for their quantification at femtomole levels using reversed-phase high-performance liquid chromatography (HPLC) with fluorescence detection.[1]

This document provides detailed application notes and protocols for the derivatization of fatty acids with BrMB.

Principle of the Method

The derivatization reaction involves the esterification of the fatty acid's carboxylic acid group with the bromomethyl group of BrMB. This reaction is typically carried out in an organic solvent, such as acetonitrile, and is facilitated by a catalyst system consisting of a weak base (e.g., potassium carbonate) and a phase-transfer catalyst (e.g., a crown ether). The resulting BrMB-fatty acid esters are highly fluorescent and can be separated by reversed-phase HPLC and detected with high sensitivity.

Quantitative Data Summary

The derivatization of fatty acids with BrMB followed by HPLC with fluorescence detection provides excellent quantitative performance. A summary of the performance data for a range of saturated fatty acids is presented in the table below.

| Fatty Acid | Linearity Range (pmol) | Detection Limit (fmol, S/N=3) | Reproducibility (RSD, %) |

| n-Caproic acid | 0.7 - 45 | ~2 | 0.65 - 3.15 |

| n-Caprylic acid | 0.7 - 45 | 2 - 10 | 0.65 - 3.15 |

| n-Capric acid | 0.7 - 45 | 2 - 10 | 0.65 - 3.15 |

| Lauric acid | 0.7 - 45 | 2 - 10 | 0.65 - 3.15 |

| Myristic acid | 0.7 - 45 | 2 - 10 | 0.65 - 3.15 |

| Palmitic acid | 0.7 - 45 | 2 - 10 | 0.65 - 3.15 |

| Stearic acid | 0.7 - 45 | 2 - 10 | 0.65 - 3.15 |

Data compiled from a study by Nakanishi et al. (1992).[1] A good linear detector response was observed for all fatty acids in the tested range, with a linear regression coefficient of 0.999.[1]

Experimental Protocols

Materials and Reagents

-

Fatty Acid Standards: Individual or mixed standards of the fatty acids of interest.

-

This compound (BrMB): Derivatization reagent.

-

Acetonitrile (ACN): HPLC grade, anhydrous.

-

Potassium Carbonate (K₂CO₃): Anhydrous.

-

18-Crown-6: Phase-transfer catalyst.

-

Internal Standard (optional but recommended): A fatty acid not expected to be in the sample, for example, 10-hydroxycapric acid has been used as an internal standard for the assay of lauric acid omega-hydroxylation.[2]

-

HPLC System: Equipped with a fluorescence detector.

-

Reversed-phase HPLC column: e.g., C18 column.

-

Reaction Vials: Glass vials with screw caps.

-

Heating Block or Water Bath.

Preparation of Reagents

-

BrMB Stock Solution (1 mM): Dissolve an appropriate amount of BrMB in anhydrous acetonitrile.

-

Fatty Acid Standard Stock Solutions: Prepare individual or mixed stock solutions of fatty acid standards in a suitable solvent (e.g., acetonitrile).

-

Catalyst Solution: Prepare a saturated solution of anhydrous potassium carbonate in anhydrous acetonitrile containing 1% (w/v) 18-crown-6.

Derivatization Protocol

-

Sample Preparation:

-

For liquid samples, an aliquot can be taken directly.

-

For solid samples or tissues, perform a lipid extraction (e.g., Folch or Bligh-Dyer method) to isolate the fatty acids.

-

Evaporate the solvent from the fatty acid sample to dryness under a stream of nitrogen.

-

-

Derivatization Reaction:

-

To the dried fatty acid residue in a reaction vial, add 100 µL of the fatty acid solution (or redissolve the dried extract in 100 µL of acetonitrile).

-

Add 100 µL of the 1 mM BrMB stock solution.

-

Add 100 µL of the catalyst solution (saturated K₂CO₃ in acetonitrile with 1% 18-crown-6).

-

Cap the vial tightly and vortex briefly to mix.

-

Incubate the reaction mixture at 40°C for 30 minutes in a heating block or water bath.

-

-

Sample Work-up:

-

After incubation, cool the reaction mixture to room temperature.

-

The reaction mixture can be directly injected into the HPLC system. Alternatively, to remove excess reagents, a liquid-liquid extraction can be performed, or the sample can be diluted with the mobile phase.

-

HPLC Analysis

-

HPLC Column: A reversed-phase C18 column is typically used for the separation of BrMB-derivatized fatty acids.

-

Mobile Phase: A gradient of acetonitrile and water is commonly used. The exact gradient program should be optimized based on the specific fatty acids being analyzed.

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Fluorescence Detection:

-

Injection Volume: 10-20 µL.

Visualizations

Chemical Reaction Scheme

Caption: Derivatization reaction of a fatty acid with BrMB.

Experimental Workflow

Caption: Experimental workflow for fatty acid analysis using BrMB derivatization.

References

Application Notes and Protocols for Fluorescence Detection of Carboxylic Acids using 3-Bromomethyl-7-methoxy-1,4-benzoxazin-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

The sensitive and accurate quantification of carboxylic acids, including fatty acids, is crucial in various fields, from metabolic research and clinical diagnostics to pharmaceutical development. Due to the lack of a strong native chromophore or fluorophore in many carboxylic acids, their direct detection by HPLC is often challenging. Pre-column derivatization with a fluorescent labeling agent is a widely adopted strategy to enhance detection sensitivity and selectivity.

3-Bromomethyl-7-methoxy-1,4-benzoxazin-2-one (BrMB) is a highly sensitive fluorescence derivatization reagent specifically designed for the analysis of carboxylic acids.[1] It reacts with the carboxyl group to form a stable, highly fluorescent ester derivative, enabling detection at femtomole levels.[1] The resulting derivatives can be readily separated by reversed-phase high-performance liquid chromatography (HPLC) and quantified using a fluorescence detector.[1] These application notes provide a comprehensive overview, detailed protocols, and performance data for the use of BrMB in carboxylic acid analysis.

Principle of Detection

The detection mechanism is based on a nucleophilic substitution reaction (SN2) where the carboxylate anion of the acid attacks the electrophilic bromomethyl group of the BrMB reagent. This reaction is facilitated by a weak base, typically anhydrous potassium carbonate, which deprotonates the carboxylic acid. A phase-transfer catalyst, such as 18-crown-6, is used to enhance the solubility and reactivity of the carboxylate salt in the aprotic solvent (acetonitrile).[1] The resulting ester derivative exhibits strong fluorescence, with an excitation maximum around 345-355 nm and an emission maximum around 430-440 nm.[1][2][3] The fluorescence intensity is directly proportional to the concentration of the carboxylic acid, allowing for precise quantification.

References

Application of 3-Bromomethyl-7-methoxy-1,4-benzoxazin-2-one in Cancer Drug Discovery: A Detailed Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromomethyl-7-methoxy-1,4-benzoxazin-2-one is a heterocyclic compound belonging to the benzoxazinone class of molecules. While direct studies on this specific molecule in cancer drug discovery are limited, the 1,4-benzoxazin-2-one scaffold is a well-established pharmacophore in medicinal chemistry, with numerous derivatives exhibiting potent anticancer activities. This application note will explore the potential of this compound as a promising candidate for cancer drug development by examining the established biological activities of structurally related 1,4-benzoxazin-2-one derivatives. We will provide an overview of the proposed mechanisms of action, detailed experimental protocols for assessing anticancer efficacy, and quantitative data from relevant studies on analogous compounds.

The core structure of 1,4-benzoxazin-2-one has been the focus of extensive research, leading to the development of derivatives that induce cancer cell death through various mechanisms, including apoptosis, the generation of reactive oxygen species (ROS), DNA damage, and autophagy.[1][2] These findings suggest that this compound, with its reactive bromomethyl group, could serve as a valuable lead compound for the synthesis of novel and potent anticancer agents.

Potential Mechanisms of Action of 1,4-Benzoxazin-2-one Derivatives